![molecular formula C18H20F2N2O2 B3852533 N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3852533.png)
N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide
描述
N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide, also known as BAY 87-2243, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the benzamide class of compounds and has been found to have potential therapeutic applications in cancer treatment.
作用机制
N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 works by inhibiting the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a key role in the adaptation of cancer cells to low oxygen conditions. By inhibiting HIF activity, N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 disrupts the metabolic and signaling pathways that cancer cells rely on for survival and growth.
Biochemical and physiological effects:
In addition to its anti-tumor effects, N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and promote the formation of new blood vessels, which could have implications for the treatment of other diseases such as rheumatoid arthritis and ischemic heart disease.
实验室实验的优点和局限性
One advantage of N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 is that it has shown efficacy in a wide range of preclinical models of cancer, including both solid tumors and hematological malignancies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize dosing and predict potential side effects.
未来方向
There are several potential directions for future research on N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243. One area of focus could be on identifying biomarkers that could be used to predict response to treatment and monitor disease progression. Another area of interest could be on exploring the potential use of N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 in combination with other cancer therapies, such as immune checkpoint inhibitors or targeted therapies. Finally, further research could be done to better understand the mechanism of action of N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 and its potential effects on other disease pathways.
科学研究应用
N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 has been extensively studied in preclinical models of cancer, where it has been found to inhibit the growth and metastasis of various types of tumors. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
N-butan-2-yl-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-3-13(2)22(12-14-8-10-21-11-9-14)17(23)15-6-4-5-7-16(15)24-18(19)20/h4-11,13,18H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYGIMHQUCWLEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。